molecular formula C11H16Cl2N2O B2946428 1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride CAS No. 740806-44-4

1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride

Cat. No. B2946428
CAS RN: 740806-44-4
M. Wt: 263.16
InChI Key: RACFVTCZAHYIGS-UHFFFAOYSA-N
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Description

“1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride” is a compound with the CAS Number: 740806-44-4 . It has a molecular weight of 263.17 . It is used as a reference material for forensic laboratories and in chemical synthesis studies .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The Inchi Code for “1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride” is 1S/C11H15ClN2O.ClH/c1-15-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H .


Chemical Reactions Analysis

The synthesis of “1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride” involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

“1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride” is a powder at room temperature . It is soluble in DMSO and Methanol .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride and its analogues have been explored for their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This research avenue aims at discovering effective treatments against HIV by preventing the virus from replicating inside the host cells. One notable compound, U-87201E (atevirdine mesylate), emerged from this research and proceeded to clinical evaluation due to its potent inhibitory action against the HIV-1 reverse transcriptase enzyme (D. Romero et al., 1994).

Antimicrobial Activities

The structural framework of 1-(2-Chloro-5-methoxyphenyl)piperazine has been utilized to synthesize new derivatives with antimicrobial properties. These compounds have demonstrated significant activity against various microorganisms, highlighting their potential in developing new antimicrobial agents. This research contributes to the ongoing search for effective treatments against resistant strains of bacteria and other pathogens (H. Bektaş et al., 2007).

Serotonin Antagonists

Another area of research has focused on analogues of 1-(2-Chloro-5-methoxyphenyl)piperazine as serotonin antagonists. These compounds are studied for their potential in treating various disorders related to serotonin dysregulation, such as depression, anxiety, and other psychiatric conditions. The research aims to understand the complex interactions between these compounds and serotonin receptors, paving the way for new therapeutic options (R. Raghupathi et al., 1991).

Fluorescent Ligands for Receptor Studies

Developing environment-sensitive fluorescent ligands based on the 1-(2-Chloro-5-methoxyphenyl)piperazine structure has provided tools for visualizing serotonin receptors in live cells. These compounds combine high receptor affinity with distinctive fluorescence properties, enabling detailed studies of receptor localization and function. This research enhances our understanding of receptor dynamics and opens new avenues for studying receptor-mediated processes in neurological disorders (E. Lacivita et al., 2009).

Nanoparticle Conjugation for Imaging

The conjugation of 1-(2-Chloro-5-methoxyphenyl)piperazine with silver nanoparticles illustrates the compound's versatility in creating targeted imaging agents. These conjugates aim to exploit the specific binding properties of the piperazine derivative to visualize serotonin receptors at low detection limits, offering a promising approach for diagnostic imaging in neurological research (S. Chaturvedi et al., 2018).

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines . This suggests that “1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride” and similar compounds may have potential applications in pharmaceutical research.

Relevant Papers The recent developments in the synthesis of piperazines have been discussed in a microreview published in the Chemistry of Heterocyclic Compounds . This review focuses on the literature of 2015–2020, which was not mentioned in the previous reviews .

properties

IUPAC Name

1-(2-chloro-5-methoxyphenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O.ClH/c1-15-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACFVTCZAHYIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride

Synthesis routes and methods

Procedure details

To a solution of 5.3 g (20 mmol) of 1-(3-Methoxyphenyl)piperazine dihydrochloride in 120 mL of acetic acid and 30 mL of water at 0° C. was added 3.3 g (20 mmol) of N-chlorosuccinimide. After 5 hours, the reaction was concentrated to an oil in vacuo, and the oil was partitioned between ethyl acetate and 1M NaOH. The phases were separated, and the ethyl acetate phase was washed once each with water and brine, dried over Na2SO4, filtered, and the filtrate was concentrated to an oil in vacuo. The oil was dissolved in a minimum volume of methanol, and the solution was acidified with 2M HCl in ether. The product was isolated by filtration. 1H NMR (D2O, 400 MHz) 7.28 (d, 1H), 6.66 (m, 3H), 3.70 (s, 3H), 3.32 (m, 4H), 3.20 (m, 4H) ppm.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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